Isbogrel - 89667-40-3

Isbogrel

Catalog Number: EVT-272145
CAS Number: 89667-40-3
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isbogrel, chemically known as (E)-3-[2-[(4-chlorophenyl)methyl]-4,5-dihydro-4-oxo-1H-imidazol-1-yl]-1-(4-methoxyphenyl)-2-propen -1-ol, [] is a potent and selective thromboxane A2 (TXA2) synthase inhibitor. [, , ] It belongs to the class of organic compounds known as imidazoles, specifically 4,5-dihydroimidazoles. [] Isbogrel has been a subject of significant interest in scientific research, particularly in the fields of cardiovascular pharmacology and biochemistry, due to its role in inhibiting the formation of TXA2. [, , , , ]

KW-3635

Compound Description: KW-3635 (sodium (E)-11-[2-(5,6-dimethyl-1-benzimidazolyl)ethylidene]-6,11-dihydrodibenz[b,e]oxepine-2-carboxylate monohydrate, CAS 127166-41-0) is a novel thromboxane A2 (TxA2) receptor antagonist. []

Relevance: KW-3635 is being investigated for its potential in treating ischemic heart disease. While both KW-3635 and Isbogrel exhibit anti-platelet activity, KW-3635 functions as a TxA2 receptor antagonist, [] whereas Isbogrel acts as a thromboxane A2 synthase inhibitor. [] This difference in their mechanism of action suggests distinct approaches to modulating platelet function.

Daltroban

Compound Description: Daltroban is a thromboxane A2 receptor antagonist. []

Ticlopidine

Compound Description: Ticlopidine is an antiplatelet drug that functions by inhibiting the ADP receptor on platelets. [, ]

Ozagrel

Compound Description: Ozagrel is a thromboxane A2 synthase inhibitor. [, ]

Warfarin

Compound Description: Warfarin is an anticoagulant that inhibits vitamin K epoxide reductase, thereby reducing the synthesis of active clotting factors. []

Relevance: Though both Warfarin and Isbogrel affect the coagulation cascade, they do so through different mechanisms and at different points. Warfarin acts by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of active clotting factors. [] In contrast, Isbogrel targets thromboxane A2 synthase, inhibiting platelet aggregation. [] This distinction highlights their contrasting roles in managing thrombotic events.

Tissue-type Plasminogen Activator (TPA)

Compound Description: Tissue-type plasminogen activator (TPA) is a thrombolytic agent that catalyzes the conversion of plasminogen to plasmin, promoting fibrinolysis. []

Relevance: TPA and Isbogrel demonstrate a synergistic effect in prolonging bleeding time. [] While TPA acts as a thrombolytic agent by dissolving fibrin clots, Isbogrel inhibits platelet aggregation by targeting thromboxane A2 synthase. [, ] Their combined effect suggests a potential for enhanced antithrombotic therapy.

Urokinase (UK)

Compound Description: Urokinase (UK) is a thrombolytic agent that activates plasminogen to form plasmin, promoting the breakdown of fibrin clots. []

Relevance: Similar to TPA, Urokinase exhibits a synergistic effect with Isbogrel in prolonging bleeding time. [] While Urokinase directly targets fibrinolysis, Isbogrel inhibits platelet aggregation. [, ] This combined action suggests a potential for enhanced antithrombotic effects.

Aspirin

Compound Description: Aspirin is an antiplatelet drug that irreversibly inhibits cyclooxygenase-1 (COX-1), reducing the production of thromboxane A2. [, ]

CS-518 (RS-5186)

Compound Description: CS-518 (RS-5186; sodium 2-(1-imidazolylmethyl)-4,5-dihydrobenzo[b]thiophene-6-carboxylate, CAS 113817-57-5) is a new thromboxane (TX) synthetase inhibitor. []

Dazoxiben

Compound Description: Dazoxiben is a thromboxane synthase inhibitor. []

Relevance: Dazoxiben and Isbogrel belong to the same class of antiplatelet drugs, both acting as thromboxane synthase inhibitors. [] Researchers have explored linking Dazoxiben to thromboxane receptor antagonists, aiming to create dual-acting molecules with enhanced antithrombotic properties. []

ICI 192605

Compound Description: ICI 192605 is a thromboxane receptor antagonist belonging to the 1,3-dioxane series. []

Relevance: Unlike Isbogrel, which is a thromboxane synthase inhibitor, ICI 192605 acts as a thromboxane receptor antagonist. [] Researchers have investigated linking ICI 192605 with thromboxane synthase inhibitors, like Isbogrel, to develop dual-acting molecules potentially exhibiting enhanced antithrombotic effects. []

Source and Classification

Isbogrel is classified under the category of antiplatelet agents. These agents work by inhibiting platelet aggregation, thereby preventing clot formation. Isbogrel specifically acts as a dual inhibitor of the enzymes cyclooxygenase and phosphodiesterase, which play significant roles in platelet activation and aggregation processes. This dual action distinguishes Isbogrel from other antiplatelet medications, enhancing its efficacy in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of Isbogrel involves several key steps that utilize organic chemistry techniques. The process typically begins with the preparation of a precursor compound, which undergoes various chemical transformations including:

  1. Formation of key intermediates: This may involve reactions such as alkylation or acylation to introduce necessary functional groups.
  2. Cyclization reactions: These are critical for establishing the core structure of Isbogrel, often involving cyclization under acidic or basic conditions to form cyclic structures.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The specific reaction pathways and conditions can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

Isbogrel has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological properties. The molecular formula is typically represented as C15H18N2O4C_{15}H_{18}N_2O_4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 290.31 g/mol.
  • Structural Features: The compound contains a combination of aromatic rings and aliphatic chains, which are essential for its interaction with biological targets.

The three-dimensional conformation of Isbogrel can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Isbogrel participates in various chemical reactions that are pivotal for its activity:

  1. Hydrolysis: In biological systems, Isbogrel may undergo hydrolysis, leading to the formation of active metabolites that exert therapeutic effects.
  2. Oxidation-Reduction Reactions: These reactions are essential for modulating the activity of Isbogrel within the body, influencing its efficacy as an antiplatelet agent.
  3. Enzymatic Reactions: As an antiplatelet drug, Isbogrel interacts with enzymes such as cyclooxygenase and phosphodiesterase, inhibiting their activity and thereby preventing platelet aggregation.

These reactions highlight the importance of understanding Isbogrel's chemical behavior in both synthetic processes and biological applications.

Mechanism of Action

Process and Data

The mechanism of action of Isbogrel involves its dual inhibition of cyclooxygenase and phosphodiesterase enzymes:

  1. Inhibition of Cyclooxygenase: By blocking this enzyme, Isbogrel reduces the production of thromboxane A2, a potent promoter of platelet aggregation.
  2. Inhibition of Phosphodiesterase: This action increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to decreased platelet activation.

This dual mechanism allows Isbogrel to effectively prevent thrombus formation, making it a promising candidate for managing cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isbogrel exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 120-125 °C, indicating its thermal stability.

These properties are critical for determining the formulation strategies used in pharmaceutical applications.

Applications

Scientific Uses

Isbogrel's primary application lies within cardiovascular medicine as an antiplatelet agent. Its potential uses include:

  • Prevention of Cardiovascular Events: As an antiplatelet drug, Isbogrel can be used to reduce the risk of heart attacks and strokes in at-risk populations.
  • Post-Surgical Care: It may be administered to patients undergoing procedures like angioplasty or stent placement to prevent thrombus formation.
  • Research Applications: Investigations into Isbogrel's efficacy compared to existing therapies could provide valuable insights into optimizing treatment protocols for cardiovascular diseases.

Properties

CAS Number

89667-40-3

Product Name

Isbogrel

IUPAC Name

(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+

InChI Key

UWPBQLKEHGGKKD-GZTJUZNOSA-N

SMILES

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2

Solubility

Soluble in DMSO

Synonyms

7-phenyl-7-(3-pyridyl)-6-heptenoic acid
CV 4151
CV-4151
isbogrel

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.